molecular formula C33H58O2Si B13438752 (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one

Cat. No.: B13438752
M. Wt: 514.9 g/mol
InChI Key: MUZZTZHUESSIHK-ACBDEFBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cholestane derivative featuring a 3β-silyl ether group (tert-butyldimethylsilyl, TBDMS), a Δ⁵ double bond, and a C24 ketone. The TBDMS group enhances steric protection of the 3β-hydroxyl, improving stability against oxidation and enzymatic degradation. The C24 ketone distinguishes it from typical bile acids or sterols, which often have carboxylate or hydroxyl groups at this position. Its molecular formula is inferred as C₃₂H₅₄O₂Si (based on structural analogs), with an approximate molecular weight of 508.9 g/mol .

Properties

Molecular Formula

C33H58O2Si

Molecular Weight

514.9 g/mol

IUPAC Name

(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-one

InChI

InChI=1S/C33H58O2Si/c1-22(2)30(34)16-11-23(3)27-14-15-28-26-13-12-24-21-25(35-36(9,10)31(4,5)6)17-19-32(24,7)29(26)18-20-33(27,28)8/h12,22-23,25-29H,11,13-21H2,1-10H3/t23-,25+,26+,27-,28+,29+,32+,33-/m1/s1

InChI Key

MUZZTZHUESSIHK-ACBDEFBISA-N

Isomeric SMILES

C[C@H](CCC(=O)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C

Canonical SMILES

CC(C)C(=O)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

Preparation Methods

Functionalization of the 3-Hydroxyl Group

  • Step 1: Protection of the 3-hydroxyl group as a silyl ether
    The key step involves reacting the steroid with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine, resulting in the formation of (3beta)-tert-butyldimethylsilyloxy derivatives.
    This step ensures the hydroxyl group is masked, preventing undesired reactions during subsequent steps.

  • Step 2: Side chain modification at C-24
    The side chain at C-24, which contains a ketone functionality, is typically manipulated via oxidation or reduction to introduce the desired carbonyl group.

Final Oxidation to the Ketone at C-24

  • The side chain is oxidized using reagents such as Jones reagent or PCC to convert the alcohol to a ketone, yielding the target compound.

Total Synthesis via Multi-Step Organic Transformations

Overview:
This approach involves constructing the steroid core and side chain de novo through a sequence of carefully orchestrated reactions, often utilizing modern organic synthesis techniques such as Si-assisted allylic substitutions , cyclizations , and oxidations .

Construction of the Steroid Core

  • The core structure is assembled through cyclization reactions starting from simpler precursors such as cyclohexanones and diene intermediates .

Silyl Protection and Functionalization

  • The tert-butyldimethylsilyl group is introduced at the 3-position via Si-assisted SN2′-displacement reactions, as described in recent patent literature, notably in the synthesis of calcitriol analogs.

  • The Si-assisted allylic substitution involves reacting a suitable precursor with a silicon nucleophile under catalytic conditions, enabling regioselective and stereoselective installation of the silyl group.

Side Chain Modification at C-24

  • The side chain is introduced or modified through selective oxidation , alkylation , or carbonyl transformations . For example, oxidation of a side chain precursor to form the ketone at C-24.

Final Oxidation and Purification

  • The last steps involve oxidation to form the ketone at C-24 and purification via chromatography or recrystallization to obtain the target compound.

Representative Reaction Scheme

Step Reaction Type Reagents & Conditions Purpose
1 Protection TBSCl, pyridine Protect 3-hydroxyl group
2 Silylation Dimethylchlorosilane, base Introduce dimethylsilyl group
3 Side chain oxidation Jones reagent or PCC Convert side chain alcohol to ketone
4 Final purification Chromatography Isolate pure compound

Summary of Key Research Findings

Source Main Contribution Relevance to Preparation Method
Commercial datasheets Synthesis from natural steroids Semi-synthesis involving silylation and oxidation
Patent US10434106B2 Si-assisted allylic substitution Modern total synthesis approach
Literature on steroid synthesis Multi-step synthetic strategies Construction of complex steroid frameworks

Chemical Reactions Analysis

Types of Reactions

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of fluoride ions (e.g., tetrabutylammonium fluoride) to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols.

Scientific Research Applications

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is used in studies involving cholesterol metabolism and its derivatives.

    Medicine: Research on cholesterol-related compounds often involves this derivative to understand its role in various biological processes.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one involves its interaction with various molecular targets and pathways. The TBDMS group provides stability to the molecule, allowing it to participate in reactions without degradation. The cholest-5-en-24-one core can interact with enzymes and receptors involved in cholesterol metabolism, influencing various biological processes.

Comparison with Similar Compounds

(3β)-Cholesta-5,24-dien-3-yloxydimethylsilane (CAS 220150-72-1)

  • Key Features :
    • Δ⁵,²⁴-diene structure (dual double bonds).
    • C24 double bond instead of ketone.
    • Molecular formula: C₃₃H₅₈OSi ; molecular weight: 498.9 g/mol .
  • Increased lipophilicity due to the diene system compared to the Δ⁵-en-24-one structure.

Methyl 3β-Hydroxychol-5-enoate (CAS 20231-57-6)

  • Key Features :
    • C24 methyl ester instead of ketone.
    • Free 3β-hydroxyl (unprotected).
    • Molecular formula: C₂₅H₄₀O₃ ; molecular weight: 388.58 g/mol .
  • Divergence :
    • The ester group at C24 introduces hydrolytic susceptibility, unlike the stable ketone in the target compound.
    • Lack of silyl protection at 3β increases polarity and reduces metabolic stability.

(25R)-3β,26-Dihydroxy-5α-cholest-8(14)-en-15-one

  • Key Features :
    • C15 ketone and Δ⁸(¹⁴) double bond.
    • Dihydroxylation at C3β and C26.
    • Reported as a potent inhibitor of sterol synthesis .
  • Divergence :
    • Ketone placement at C15 vs. C24 directs biological activity toward different metabolic pathways (e.g., HMG-CoA reductase inhibition).
    • Additional hydroxylation at C26 increases hydrophilicity, contrasting with the lipophilic silyl group in the target compound.

{1-[2-(Cholest-5-en-3-yloxy)-2-oxoethyl]-1H-1,2,3-triazol-4-yl} Methyl 3,7,12-Trioxocholan-24-oate (Compound 18)

  • Key Features :
    • C24 methyl ester and trioxo groups at C3, C7, and C12.
    • Molecular formula: C₅₆H₈₃N₃O₇ ; molecular weight: 909.62 g/mol .
  • The triazole linker introduces heterocyclic chemistry, enabling click-reactivity absent in the target structure.

Structural and Functional Analysis

Functional Group Impact

Feature Target Compound Methyl 3β-Hydroxychol-5-enoate (25R)-3β,26-Dihydroxy-5α-cholest-8(14)-en-15-one
C3 Modification TBDMS-protected ether Free hydroxyl Free hydroxyl
C24 Functional Group Ketone Methyl ester Carboxylate (in related bile acids)
Double Bonds Δ⁵ Δ⁵ Δ⁸(¹⁴)
Bioactivity Potential sterol mimic Ester hydrolysis susceptibility HMG-CoA reductase inhibition

Physicochemical Properties

  • Lipophilicity : The TBDMS group in the target compound significantly increases logP compared to hydroxylated analogs (e.g., logP ~8–9 vs. ~4–5 for methyl esters or diols).
  • Stability: Silyl ethers resist hydrolysis under physiological conditions, whereas esters (e.g., Methyl 3β-hydroxychol-5-enoate) are prone to enzymatic cleavage .

Biological Activity

(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one, commonly referred to as a silyl ether derivative of cholesterol, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, particularly in relation to cholesterol metabolism and its implications in various health conditions.

  • Molecular Formula : C33H56O3Si
  • Molecular Weight : 528.89 g/mol
  • CAS Number : 296758-98-0
  • SMILES Notation : CC(C)C(CCC@@H[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4CC@([2H])C([2H])([2H])C[C@]4(C)[C@@]3([H])CC[C@]12C)=O

Biological Activity Overview

Research indicates that derivatives of cholesterol, including this compound, play significant roles in various biological processes:

  • Cholesterol Metabolism : This compound serves as an intermediate in the synthesis of 24-Hydroxycholesterol, a major cholesterol elimination product in the brain. Elevated levels of 24-Hydroxycholesterol have been associated with neurodegenerative diseases such as Alzheimer’s disease, suggesting a potential role in neuroprotection or pathology .
  • Anti-inflammatory Effects : Studies have shown that related compounds can reduce inflammatory cytokines such as TNFα and IL-6, which are implicated in obesity and metabolic disorders. For instance, (5-cholestenone), a metabolite of cholesterol, demonstrated significant anti-inflammatory properties in db/db mice models by inhibiting the NFκB signaling pathway .
  • Potential Therapeutic Applications : The anti-inflammatory and metabolic effects of compounds like this compound suggest their utility in treating obesity-related disorders and possibly other inflammatory conditions.

Table 1: Summary of Biological Activities

ActivityFindingsReference
Cholesterol MetabolismIntermediate in 24-Hydroxycholesterol synthesis; linked to Alzheimer's pathology
Anti-inflammatory EffectsReduces TNFα and IL-6 levels; inhibits NFκB activation
Metabolic RegulationAlleviates hyperglycemia and hyperinsulinemia in obesity models

Detailed Research Insights

A study highlighted the effects of dietary supplementation with cholest-5-en-3-one on db/db mice. The results indicated that this compound significantly alleviated hepatomegaly and elevated serum triglyceride levels while improving hyperglycemia and reducing inflammatory cytokines . This suggests that similar compounds may have beneficial effects on metabolic health.

Q & A

Basic Research Questions

Q. What are the key steps and critical parameters for synthesizing (3β)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one?

  • Answer : The synthesis typically involves silylation of the hydroxyl group at the C-3 position of a cholest-5-en-24-one precursor. Critical steps include:

  • Protection of the C-3 hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions, often with imidazole as a catalyst in dimethylformamide (DMF) .
  • Temperature control (0–25°C) to prevent side reactions, such as over-silylation or degradation of the sterol backbone .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, confirmed by TLC and mass spectrometry (MS) .

Q. What spectroscopic methods are essential for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the TBDMS group (distinct δ ~0.1–0.3 ppm for Si-(CH₃)₂) and sterol backbone integrity (e.g., δ 5.3–5.4 ppm for the C-5/C-6 double bond) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ at m/z 499.4 (C₃₃H₅₈OSi) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirms silyl ether formation (absence of O-H stretch at ~3200–3600 cm⁻¹ and presence of Si-O-C at ~1250 cm⁻¹) .

Q. What safety protocols are required for handling this compound?

  • Answer : Based on structurally related cholestane derivatives:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye irritation (classified as Category 2A for eye damage) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (potential respiratory irritant) .
  • Spill Management : Avoid dry sweeping; use ethanol-dampened cloths and dispose as hazardous waste .

Advanced Research Questions

Q. How does the TBDMS group influence the compound’s stability and reactivity in biochemical assays?

  • Answer :

  • Steric Protection : The bulky TBDMS group at C-3 reduces enzymatic oxidation or hydrolysis, enhancing metabolic stability in vitro .
  • Lipophilicity : Increased logP due to the silyl group improves membrane permeability but may require optimization for aqueous solubility (e.g., using DMSO/cyclodextrin carriers) .
  • Validation : Compare activity against non-silylated analogs (e.g., 3β-hydroxy-cholest-5-en-24-one) to isolate the TBDMS contribution .

Q. How can contradictory data on biological activity be resolved in studies involving this compound?

  • Answer : Contradictions may arise from:

  • Purity Variability : Ensure ≥95% purity (HPLC) and confirm absence of desilylation byproducts (e.g., 3β-hydroxy derivatives) via LC-MS .
  • Assay Conditions : Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) and cell lines (e.g., HepG2 vs. primary hepatocytes) .
  • Theoretical Frameworks : Align experimental design with bile acid biosynthesis pathways (e.g., CYP27A1/CYP7A1 interactions) to contextualize results .

Q. What strategies optimize the use of this compound in probing sterol-protein interactions?

  • Answer :

  • Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) at C-24 to capture binding partners .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to quantify binding kinetics with nuclear receptors (e.g., LXR, FXR) .
  • Molecular Dynamics (MD) Simulations : Model TBDMS interactions with hydrophobic binding pockets to predict steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.